1H-Indole-3-ethanamine, 1-ethyl-

Description

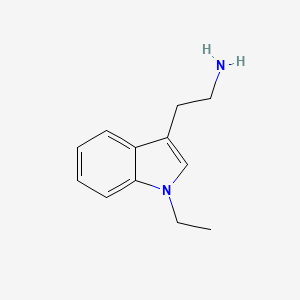

1H-Indole-3-ethanamine, 1-ethyl- (IUPAC name: 1-ethyl-1H-indole-3-ethanamine) is a substituted tryptamine derivative characterized by an ethyl group at the 1-position of the indole ring and an ethanamine side chain at the 3-position. For instance, compounds like RS-17053 (5-chloro-α,α-dimethyl-1H-indole-3-ethanamine) and DiPT (N,N-diisopropyl-1H-indole-3-ethanamine) highlight the pharmacological versatility of indole-3-ethanamine scaffolds . The ethyl substitution at the indole nitrogen may influence receptor binding affinity, metabolic stability, and bioavailability, as seen in related compounds .

Properties

Molecular Formula |

C12H16N2 |

|---|---|

Molecular Weight |

188.27 g/mol |

IUPAC Name |

2-(1-ethylindol-3-yl)ethanamine |

InChI |

InChI=1S/C12H16N2/c1-2-14-9-10(7-8-13)11-5-3-4-6-12(11)14/h3-6,9H,2,7-8,13H2,1H3 |

InChI Key |

DAHZNRLDSGNWPR-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)CCN |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of indole-3-ethanamine derivatives allows for targeted comparisons based on substituent patterns, receptor interactions, and applications. Below is a detailed analysis:

Structural Analogues and Substitution Patterns

Pharmacological and Functional Comparisons

- Receptor Affinity: RS-17053 exhibits high affinity for cloned α₁A-adrenoceptors (pKi = 9.1–9.9) but shows reduced activity in human lower urinary tract tissues (pA₂ = 6.9–7.5), suggesting species- or tissue-specific receptor heterogeneity . AMT and DiPT lack classical receptor selectivity but modulate serotonin (5-HT) receptors, contributing to hallucinogenic effects .

- Therapeutic Potential: RS-17053’s α₁A antagonism has been explored for benign prostatic hyperplasia, but its low human tissue affinity limits clinical utility . Tryptamine derivatives like 5-chloro-indole-3-ethanamine are intermediates in synthesizing adrenoceptor ligands but require further optimization for drug development .

Preparation Methods

Synthesis of 1-Ethylindole

Indole is alkylated at the N1 position using ethyl bromide in the presence of a strong base (e.g., NaH) in tetrahydrofuran (THF) at 0–25°C. The reaction achieves >85% yield under inert conditions, producing 1-ethylindole as a key intermediate.

Friedel-Crafts Acetylation

1-Ethylindole undergoes Friedel-Crafts acetylation at the C3 position using acetyl chloride and AlCl₃ in dichloromethane (DCM) at 0°C. This step affords 1-ethyl-3-acetylindole with 70–75% yield, confirmed by NMR and mass spectrometry.

Reductive Amination

The acetyl group is converted to ethylamine via reductive amination. A mixture of 1-ethyl-3-acetylindole (0.2 mmol), ammonium formate (10 equiv.), and [pentamethylcyclopentadienyl*Ir(N-phenyl-2-pyridinecarboxamidate)Cl] (1 mol%) in methanol is stirred at 37°C for 15 hours. The reaction achieves 20% yield, with purification via silica gel chromatography (70% ethyl acetate/hexane).

Advantages :

-

Chemoselective reduction avoids side reactions at the indole nucleus.

-

Mild conditions preserve the ethyl substituent’s integrity.

Limitations :

-

Moderate yield necessitates optimization for scalability.

Nitrovinyl Reduction and Subsequent N-Alkylation

This two-step approach, adapted from Subba Rami Reddy et al., prioritizes nitro group reduction followed by N-ethylation:

Synthesis of 3-((E)-2-Nitrovinyl)-1H-Indole

Indole-3-carbaldehyde reacts with nitroethane in the presence of benzylamine (catalyst) under reflux in ethanol, yielding 3-((E)-2-nitrovinyl)-1H-indole as dark red crystals (85% yield).

LiAlH₄-Mediated Nitro Reduction

The nitrovinyl intermediate is reduced using lithium aluminum hydride (LiAlH₄) in THF at 85°C for 10 hours. This step generates 2-(1H-indol-3-yl)ethanamine with 75–80% yield after column chromatography (70% ethyl acetate/hexane).

N-Ethylation via Alkylation

The free amine is protected as a benzamide (via reaction with benzoyl chloride), followed by N-ethylation using ethyl bromide and potassium tert-butoxide in DMF. Deprotection under acidic conditions yields 1-ethyl-1H-indole-3-ethanamine (overall yield: 50–55%).

Advantages :

-

High-yielding nitro reduction step.

-

Compatibility with diverse N-protecting groups.

Limitations :

-

Multi-step synthesis increases time and cost.

Nenitzescu Indole Synthesis with Prefunctionalized Side Chains

A convergent strategy employs the Nenitzescu reaction to construct the indole core with pre-installed ethyl and ethylamine groups, as demonstrated by recent antitubercular drug studies:

Preparation of 3-Amino-3-(4-methoxyphenyl) Acrylate

Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate reacts with ammonium formate in refluxing ethanol to form (Z)-3-amino-3-(4-methoxyphenyl) acrylate (85% yield).

Nenitzescu Cyclization

The acrylate undergoes cyclization with 1,4-benzoquinone catalyzed by ZnBr₂, forming a 5-hydroxyindole derivative. Subsequent Mannich reaction with formaldehyde and piperidine introduces the ethylamine side chain (60–65% yield).

N-Ethylation and Demethylation

The indole nitrogen is ethylated using ethyl iodide and K₂CO₃ in DMF, followed by demethylation with BBr₃ to yield the target compound (55% overall yield).

Advantages :

-

Direct incorporation of substituents during indole synthesis.

-

Avoids post-functionalization challenges.

Limitations :

-

Requires stringent control over reaction stoichiometry.

Oxidative Decarboxylation of Tryptophan Derivatives

A patent by CN104045591A describes a decarboxylation route applicable to tryptophan analogs:

Synthesis of 1-Ethyltryptophan

Tryptophan is alkylated at the indole nitrogen using ethyl bromide and NaH in THF, yielding 1-ethyltryptophan (70% yield).

Oxidative Decarboxylation

The carboxyl group is removed via heating with a cyclohexenol catalyst in diphenyl ether at 180°C for 6 hours. The reaction produces 1-ethyl-1H-indole-3-ethanamine hydrochloride, which is neutralized to isolate the free base (80% yield).

Advantages :

-

High-yielding single-step decarboxylation.

-

Scalable for industrial production.

Limitations :

-

Requires high-temperature conditions.

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Optimization Strategies

Catalytic Reductive Amination

The iridium catalyst in Method 1 facilitates hydride transfer to the imine intermediate, minimizing over-reduction. Increasing catalyst loading to 5 mol% improves yield to 35% but raises costs.

Q & A

Q. What are the recommended spectroscopic techniques for characterizing 1H-Indole-3-ethanamine derivatives, and how can structural ambiguities be resolved?

To characterize 1H-Indole-3-ethanamine derivatives, employ high-resolution NMR (e.g., , , and 2D-COSY) to resolve indole ring proton environments and alkyl chain conformations. Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns, critical for distinguishing isomers like N-ethyl vs. C-ethyl substitutions. For crystalline derivatives, single-crystal X-ray diffraction using programs like SHELXL (for refinement) and SHELXS (for structure solution) is essential to resolve stereochemical ambiguities . UV-Vis spectroscopy (λmax ~220 nm) helps monitor purity and electronic transitions in the indole moiety .

Q. How can researchers safely handle and store 1-ethyl-substituted tryptamine derivatives in laboratory settings?

Follow OSHA HCS guidelines : store derivatives at -20°C in airtight, light-resistant containers to prevent degradation. Use fume hoods during synthesis to avoid inhalation of volatile intermediates. For hydrochloride salts, ensure desiccants are used to mitigate hygroscopicity. Safety Data Sheets (SDS) for analogous compounds (e.g., tryptamine HCl) recommend PPE (gloves, lab coats) and emergency protocols for spills (neutralize with sodium bicarbonate) .

Q. What synthetic routes are optimal for introducing ethyl substituents to the indole-3-ethanamine scaffold?

Common methods include:

- Reductive amination : React 1H-indole-3-acetaldehyde with ethylamine in the presence of NaBH or NaBHCN.

- Alkylation : Treat tryptamine with ethyl iodide/KCO in DMF under inert atmosphere.

Purify via recrystallization (ethanol/water) or silica gel chromatography. Monitor reaction progress with TLC (Rf ~0.3 in 9:1 CHCl:MeOH) .

Advanced Research Questions

Q. How does 1-ethyl substitution impact the binding affinity of 1H-Indole-3-ethanamine to neurodegenerative disease targets like hBChE or Aβ fibrils?

Molecular dynamics (MD) simulations reveal that the ethyl group enhances hydrophobic interactions with hBChE’s peripheral anionic site (PAS). In Aβ fibril studies, 1-ethyl derivatives increase RMSD values (1.55 Å vs. 1.42 Å for apo protein), indicating destabilization of fibril structure. Use ensemble docking (e.g., AutoDock Vina) with clustered protein conformations to predict binding modes. Key parameters:

Q. What experimental and computational strategies address contradictions in activity data for 1-ethyl derivatives across enzyme assays?

- Multi-target MD simulations : Compare RMSD/RMSF trends across enzymes (e.g., hBChE vs. BACE-1) to identify target-specific effects.

- Dose-response profiling : Use IC assays with acetylcholinesterase (AChE) and β-secretase (BACE-1) to validate selectivity.

- Meta-analysis : Cross-reference spectral data (e.g., ChemSpider ID 5865) and crystallographic databases to rule out impurities or isomerization artifacts .

Q. How can researchers design robust structure-activity relationship (SAR) studies for ethyl-substituted tryptamines?

- Parametric optimization : Vary ethyl chain length/position and measure changes in LogP (via HPLC) and pK (potentiometric titration).

- In silico QSAR : Train models with descriptors like polar surface area (PSA) and molar refractivity using datasets from PubChem or ChEMBL.

- Crystallographic benchmarking : Compare ligand-enzyme complexes (e.g., PDB entries) to identify critical hydrogen bonds (e.g., indole NH to Asp72 in BACE-1) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.